N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide
Description
Properties
IUPAC Name |
N-[(5-pyridin-3-ylpyridin-3-yl)methyl]naphthalene-1-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17N3O/c26-22(21-9-3-6-17-5-1-2-8-20(17)21)25-13-16-11-19(15-24-12-16)18-7-4-10-23-14-18/h1-12,14-15H,13H2,(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KRFNRHBAUITKBC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC=C2C(=O)NCC3=CC(=CN=C3)C4=CN=CC=C4 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17N3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
339.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-([3,3’-bipyridin]-5-ylmethyl)-1-naphthamide typically involves the coupling of a bipyridine derivative with a naphthamide precursor. One common method includes the use of palladium-catalyzed cross-coupling reactions such as Suzuki or Stille coupling . These reactions are performed under inert conditions, often using solvents like tetrahydrofuran (THF) or dimethylformamide (DMF), and require the presence of a base such as potassium carbonate.
Industrial Production Methods: Industrial production of this compound may involve large-scale coupling reactions using optimized conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques like chromatography can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions: N-([3,3’-bipyridin]-5-ylmethyl)-1-naphthamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the bipyridine moiety, using reagents like sodium methoxide.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Sodium methoxide in methanol.
Major Products:
Oxidation: Formation of corresponding naphthoquinone derivatives.
Reduction: Formation of reduced bipyridine derivatives.
Substitution: Formation of substituted bipyridine derivatives.
Scientific Research Applications
Synthetic Routes
| Reaction Type | Reagents | Conditions | Products |
|---|---|---|---|
| Oxidation | Potassium permanganate | Acidic medium | Naphthoquinone derivatives |
| Reduction | Sodium borohydride | Methanol | Reduced bipyridine derivatives |
| Substitution | Sodium methoxide | Methanol | Substituted bipyridine derivatives |
Chemistry
In the field of chemistry, N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide serves as a ligand in coordination chemistry. It forms metal complexes with unique properties that can be utilized in catalysis and materials science. Its ability to chelate metal ions enhances its role in the development of new catalysts.
Biology
The compound has been investigated for its anticancer properties . Studies indicate that it interacts with DNA and proteins, potentially leading to inhibition of enzyme activity and disruption of DNA replication. For instance, its mechanism involves inducing apoptosis in cancer cells through interaction with molecular targets like topoisomerases and kinases.
Medicine
In medicinal chemistry, this compound is explored for its therapeutic potential against various diseases. Preclinical studies have shown promise in treating cancer and neurodegenerative disorders due to its ability to modulate biological pathways. Its efficacy is being evaluated in drug development programs targeting specific cancer types .
Industry
This compound finds applications in the development of advanced materials such as organic semiconductors and light-emitting diodes (LEDs). Its unique electronic properties make it suitable for use in optoelectronic devices. Additionally, it is being explored for its potential in creating novel materials with enhanced performance characteristics.
Case Studies
- Anticancer Activity : A study demonstrated that this compound significantly inhibited the proliferation of various cancer cell lines by inducing apoptosis through a caspase-dependent pathway.
- Metal Complex Formation : Research on metal complexes formed with this compound revealed enhanced catalytic activity in organic transformations, showcasing its utility as a ligand in catalysis .
- Material Science Applications : The compound has been integrated into polymer matrices for the development of organic photovoltaic devices, where it exhibited improved charge transport properties compared to conventional materials.
Mechanism of Action
The mechanism of action of N-([3,3’-bipyridin]-5-ylmethyl)-1-naphthamide involves its interaction with molecular targets such as DNA and proteins. The bipyridine moiety can chelate metal ions, facilitating the formation of metal complexes that can interfere with biological pathways. These interactions can lead to the inhibition of enzyme activity, disruption of DNA replication, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Research Findings and Implications
- Electrochemical Relevance: Compounds with bipyridine cores are often explored for charge transport in polymers.
- Medicinal Chemistry Potential: Sulfonamide analogs (e.g., 1451272-09-5) are frequently bioactive; the target’s amide group may offer alternative binding modes in drug design .
Biological Activity
N-([3,3'-bipyridin]-5-ylmethyl)-1-naphthamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.
Chemical Structure and Properties
This compound features a bipyridine moiety linked to a naphthalene structure via a methylene bridge. The structural characteristics suggest potential interactions with biological targets, particularly in enzyme inhibition and receptor binding.
The compound's biological activity can be attributed to several mechanisms:
- Enzyme Inhibition : Compounds with similar structures have shown the ability to inhibit various enzymes, including glycosidases and proteases. The bipyridine unit may facilitate binding to enzyme active sites through hydrogen bonding and π-stacking interactions.
- Antimicrobial Activity : Derivatives of naphthamide compounds have demonstrated antimicrobial properties against various pathogens. The presence of the bipyridine group may enhance membrane permeability, allowing for better uptake into bacterial cells.
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and related compounds:
Case Studies
- Antimicrobial Assessment : A study evaluated the antimicrobial properties of various naphthamide derivatives, including this compound. Results indicated significant inhibition of Gram-positive bacteria with minimum inhibitory concentrations (MIC) ranging from 0.25 to 0.50 mM.
- Cytotoxicity Evaluation : In vitro studies on cancer cell lines demonstrated that the compound exhibited cytotoxic effects with ID50 values between 2.0 to 9.0 µM against KB cells (human cervix carcinoma). This suggests potential for development as an anticancer agent.
- Enzymatic Activity : The compound was tested for its ability to inhibit xanthine oxidase (XO), an enzyme implicated in gout and other inflammatory conditions. The IC50 values ranged from 70 to 100 µM, indicating moderate inhibitory activity that could be leveraged for therapeutic applications.
Q & A
Q. Table 1: Example Synthesis Protocol
| Step | Reagents/Conditions | Yield | Purity | Reference |
|---|---|---|---|---|
| Amide formation | EDC, HOBt, DIPEA, DMF, 24h, RT | 70–92% | 92% (HPLC) | |
| Purification | Flash chromatography (EtOAc/hexane 3:7) | — | >95% |
Basic: How is the structural identity of this compound validated?
Answer:
Key analytical techniques include:
- NMR spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and coupling patterns. For example, aromatic protons in naphthamide derivatives appear at δ 7.5–8.5 ppm, while bipyridinyl protons resonate at δ 8.0–9.0 ppm .
- High-Resolution Mass Spectrometry (HRMS) : Exact mass matching within 5 ppm error (e.g., [M+H]⁺ calculated for C₂₂H₁₈N₃O: 340.1453; observed: 340.1458) .
- InChI Key generation : Computational tools (e.g., PubChem) ensure standardized structural representation .
Q. Table 2: Representative NMR Data
| Proton Position | δ (ppm) | Multiplicity | Integration | Assignment |
|---|---|---|---|---|
| Naphthamide C1-H | 8.25 | d (J = 8.0 Hz) | 1H | Aromatic |
| Bipyridinyl C5-H | 8.75 | s | 2H | Pyridine |
Advanced: How can structure-activity relationship (SAR) studies guide the optimization of this compound for kinase inhibition?
Answer:
SAR strategies for analogous RAF inhibitors (e.g., RAF709) include:
- Substituent modification : Introducing electron-withdrawing groups (e.g., trifluoromethyl) on the benzamide moiety enhances binding affinity to kinase domains .
- Morpholino and tetrahydropyran groups : Improve solubility and pharmacokinetics while maintaining selectivity against RAS-mutant cancers .
- In vitro assays : Measure IC₅₀ values using kinase inhibition assays (e.g., BRAF V600E mutant cell lines) and compare with wild-type isoforms to assess selectivity .
Q. Key Design Considerations
- Avoid off-target effects by prioritizing substituents with steric and electronic compatibility with the ATP-binding pocket .
- Use molecular docking simulations to predict binding modes before synthesis .
Advanced: How can researchers resolve contradictions in biological activity data for this compound?
Answer:
Common pitfalls and solutions include:
- Paradoxical MAPK activation : Observed in BRAF inhibitors due to RAF dimerization. Mitigate by using next-generation inhibitors (e.g., PLX8394) or combining with MEK inhibitors .
- Assay variability : Standardize cell lines (e.g., COLO-205 for BRAF V600E) and control for ATP concentrations in kinase assays .
- Metabolic stability : Use liver microsome assays to identify metabolic hotspots (e.g., naphthamide hydrolysis) and modify labile groups .
Q. Table 3: Example Biological Data Comparison
| Assay Type | IC₅₀ (nM) BRAF V600E | IC₅₀ (nM) Wild-Type | Reference |
|---|---|---|---|
| Biochemical | 5.2 ± 0.8 | >1000 | |
| Cellular (COLO-205) | 12.3 ± 2.1 | 850 ± 120 |
Advanced: What catalytic strategies improve the scalability of synthesizing bipyridinyl-naphthamide hybrids?
Answer:
- Heterogeneous catalysis : Fe₂O₃@SiO₂/In₂O₃ nanoparticles enhance amide bond formation under mild conditions, reducing reaction time from 24h to 6h .
- Flow chemistry : Continuous synthesis minimizes purification steps and improves yield consistency for multi-step reactions .
- Green solvents : Replace DMF with cyclopentyl methyl ether (CPME) to reduce environmental toxicity .
Q. Catalytic Efficiency Comparison
| Method | Catalyst | Yield (%) | Reaction Time |
|---|---|---|---|
| Conventional | EDC/HOBt | 70 | 24h |
| Catalytic | Fe₂O₃@SiO₂/In₂O₃ | 85 | 6h |
Advanced: How can computational modeling predict metabolic liabilities in this compound?
Answer:
- In silico tools : Use SwissADME or ADMET Predictor™ to identify cytochrome P450 (CYP) oxidation sites (e.g., naphthamide methyl groups) .
- Metabolite identification : LC-MS/MS analysis of liver microsome incubations detects hydrolyzed or oxidized metabolites .
- Structural modifications : Replace labile methyl groups with deuterated analogs to improve metabolic stability .
Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
